tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate
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Overview
Description
tert-Butyl 3-fluoro-1,7-diazaspiro[45]decane-7-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the fluoro group: The fluoro group is introduced through a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection and deprotection steps: Protecting groups such as tert-butyl are used to protect reactive functional groups during the synthesis and are later removed under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
- tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
- tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
1263178-36-4 |
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Molecular Formula |
C13H23FN2O2 |
Molecular Weight |
258.33 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-1,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-6-4-5-13(9-16)7-10(14)8-15-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
QSBXJZICYMEOKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(CN2)F |
Origin of Product |
United States |
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